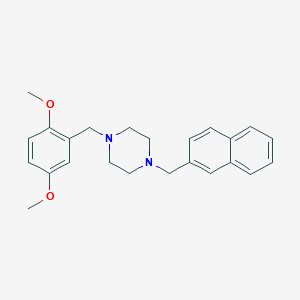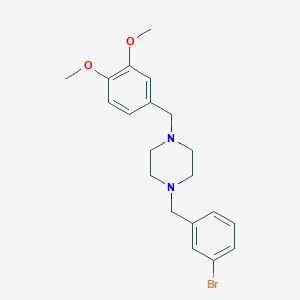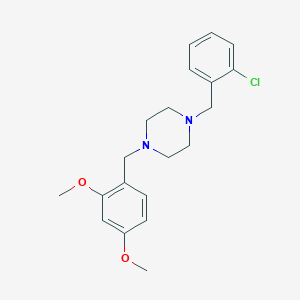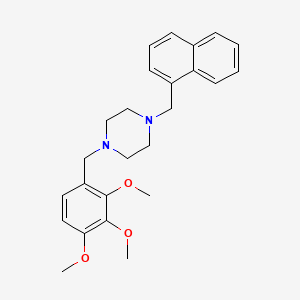![molecular formula C20H22N4O2 B3463031 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B3463031.png)
3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole
描述
3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features a combination of indole and piperazine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperazine ring is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions The compound also includes a nitrobenzyl group, which is a benzene ring substituted with a nitro group (-NO2) and a benzyl group (-CH2-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-chloromethyl-4-nitrobenzene can react with piperazine to form 4-(4-nitrobenzyl)piperazine.
Coupling of Indole and Piperazine: The final step involves the coupling of the indole core with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, where the indole core is functionalized with a suitable leaving group (e.g., a halide) and then reacted with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group (-NH2). This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. For example, the benzyl chloride derivative can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures. For example, the indole core can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide).
Major Products
Reduction of Nitro Group: Formation of 3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of fused heterocyclic compounds.
科学研究应用
Chemistry
In chemistry, 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the indole and piperazine moieties suggests that it may interact with biological targets such as receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For example, compounds containing the indole and piperazine structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials. Its unique structure allows for the design of polymers and other materials with specific properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors in the body, such as serotonin receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The nitro group may also play a role in the compound’s biological activity by participating in redox reactions.
相似化合物的比较
Similar Compounds
3-{[4-(4-aminobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound is similar but contains an amino group instead of a nitro group.
3-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a chlorine atom instead of a nitro group.
3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-1H-indole: This compound contains a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole lies in the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the indole and piperazine moieties provides a unique scaffold for the development of new pharmacological agents.
属性
IUPAC Name |
3-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)18-7-5-16(6-8-18)14-22-9-11-23(12-10-22)15-17-13-21-20-4-2-1-3-19(17)20/h1-8,13,21H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYCBZDDJDIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462959.png)
![1-[(3-methylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462964.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3462970.png)

![1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B3462980.png)

![1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3462992.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B3462995.png)

![1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B3463008.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3463014.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3463029.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)
